Target Binding Affinity and Functional β-Arrestin Potency: CXCR7 Modulator 2 vs. Internal Lead Analog 11c
CXCR7 modulator 2 (compound 18) exhibits essentially equipotent CXCR7 binding affinity and β-arrestin functional activity relative to its immediate predecessor 11c, while achieving markedly improved selectivity and safety margins. In direct head-to-head comparison, compound 18 maintains a Ki of 13 nM for CXCR7 binding and an EC50 of 11 nM for β-arrestin recruitment, values that are comparable to 11c and confirm that potency was preserved during optimization [1]. The critical differentiation lies not in primary potency metrics but in the broadened therapeutic window achieved through reduced off-target activity, as quantified in subsequent evidence items.
| Evidence Dimension | CXCR7 binding affinity (Ki) and β-arrestin recruitment (EC50) |
|---|---|
| Target Compound Data | Ki = 13 nM; β-arrestin EC50 = 11 nM |
| Comparator Or Baseline | Compound 11c: Ki = 11 nM (reported as comparable to 13 nM); β-arrestin EC50 comparable |
| Quantified Difference | Equipotent; no meaningful potency difference (<2-fold) |
| Conditions | Radioligand competition binding assay using 125I-CXCL12; β-arrestin recruitment assay (DiscoverX PathHunter) |
Why This Matters
Confirms that CXCR7 modulator 2 retains the target engagement required for CXCR7 signaling studies while incorporating additional selectivity improvements.
- [1] Menhaji-Klotz E, Ward J, Brown JA, Loria PM, Tan C, Hesp KD, Riccardi KA, Litchfield J, Boehm M. Discovery of a Novel Small-Molecule Modulator of C-X-C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis. J Med Chem. 2018 Apr 26;61(8):3685-3696. View Source
